![molecular formula C23H36N6O B14053163 N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B14053163.png)
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes an imidazoquinoline core, making it a subject of interest in medicinal chemistry and immunology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its immunomodulatory properties, particularly in the development of vaccines and cancer therapies.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as toll-like receptors (TLRs). These interactions trigger a cascade of signaling pathways that modulate immune responses. The imidazoquinoline core is particularly effective in activating TLR7 and TLR8, leading to the production of cytokines and other immune mediators .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline compound known for its immune-stimulating properties.
Resiquimod: Similar in structure and function, used in immunotherapy research.
Uniqueness
N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine stands out due to its unique combination of functional groups, which enhance its stability and efficacy in various applications. Its ability to selectively activate TLR7 and TLR8 makes it a valuable tool in immunological research .
Properties
Molecular Formula |
C23H36N6O |
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Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C23H36N6O/c1-4-5-13-20-27-21-22(18-11-6-7-12-19(18)26-23(21)24)29(20)30-17-9-8-14-25-15-10-16-28(2)3/h6-7,11-12,25H,4-5,8-10,13-17H2,1-3H3,(H2,24,26) |
InChI Key |
UIMRIIQNCOLUHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1OCCCCNCCCN(C)C)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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